Tetravinylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetrakis(ethenyl)silane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Si/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHILTCGAOPTOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92717-78-7 | |
| Record name | Silane, tetraethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92717-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6061490 | |
| Record name | Silane, tetraethenyl- | |
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Molecular Weight |
136.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-55-6 | |
| Record name | Tetraethenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetravinylsilane | |
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| Record name | Tetravinylsilane | |
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| Record name | Silane, tetraethenyl- | |
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| Record name | Silane, tetraethenyl- | |
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| Record name | Tetravinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TETRAVINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for Tetravinylsilane and Its Derivatives
Established Synthetic Routes for Tetravinylsilane
The primary methods for synthesizing this compound involve the formation of silicon-carbon bonds through well-established organometallic reactions.
The Grignard reaction is a cornerstone for the synthesis of organosilanes, including this compound. gelest.com This method typically involves the reaction of a silicon tetrahalide, most commonly silicon tetrachloride (SiCl₄), with a vinyl Grignard reagent, such as vinylmagnesium chloride (CH₂=CHMgCl) or vinylmagnesium bromide. researchgate.netsigmaaldrich.comorganic-chemistry.org The reaction is generally performed in an ethereal solvent like tetrahydrofuran (B95107) (THF), where the Grignard reagent is formed and then reacted with the silane (B1218182). gelest.comresearchgate.net
This method is effective for producing the fully vinylated product, this compound, often in high yields of 85-90%. researchgate.net However, a significant challenge with this approach is the difficulty in controlling the degree of substitution. Attempts to produce partially vinylated intermediates, such as trivinylchlorosilane, are generally unsuccessful because the reactivity of the vinylsilane intermediates towards the Grignard reagent increases with the number of vinyl groups already attached. researchgate.net Consequently, the reaction tends to proceed to completion, making it an ideal route for this compound but less suitable for producing its less-substituted precursors via this specific pathway. researchgate.net
| Reactants | Reagent | Solvent | Product | Yield | Reference |
| Silicon Tetrachloride (SiCl₄) | Vinylmagnesium Chloride | Tetrahydrofuran (THF) | This compound | 85-90% | researchgate.net |
| Tetraethoxysilane | Vinylmagnesium Chloride | Tetrahydrofuran (THF) | This compound | High | researchgate.net |
This table summarizes the typical conditions for Grignard reaction-based synthesis of this compound.
An alternative to the Grignard reaction is the Wurtz-type coupling, which utilizes an alkali metal, typically sodium, to facilitate the reaction between a halosilane and an organic halide. iucr.orgmit.edu For the synthesis of this compound, this involves reacting silicon tetrachloride with vinyl chloride in the presence of sodium metal. researchgate.net
The reaction proceeds via the in-situ formation of a vinylsodium species, which then acts as the vinylating agent: SiCl₄ + 4 CH₂=CHCl + 8 Na → Si(CH=CH₂)₄ + 8 NaCl researchgate.net
This method has been reported to produce this compound with a yield of around 65%. researchgate.net Similar to the Grignard reaction, the Wurtz-type coupling is highly effective for complete substitution of the chlorine atoms on the silicon core, resulting in high yields of this compound from various chloro- or alkoxysilanes. researchgate.net The Wurtz reaction is a general and fundamental method for forming silicon-silicon bonds when dihalosilanes are used, but it is also effectively applied to the formation of silicon-carbon bonds as in this case. iucr.orgmdpi.comacs.org
Beyond Grignard and Wurtz-type reactions, other methods exist for the synthesis of vinylsilanes, although they are more broadly applied to a range of vinylsilane compounds rather than specifically optimized for this compound. rsc.orgrsc.org One of the most significant atom-economical methods is the hydrosilylation of alkynes, where a Si-H bond adds across a carbon-carbon triple bond, typically catalyzed by transition metals like platinum. mdpi.comresearchgate.netresearchgate.net While this is a primary route to many functionalized vinylsilanes, synthesizing this compound this way would require a four-fold hydrosilylation of acetylene (B1199291) by silane (SiH₄), a process that presents significant practical challenges.
Other modern synthetic strategies include copper-catalyzed silylation of alkenes and palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling), which offer high stereoselectivity for creating substituted vinylsilanes. nih.govacs.orgnih.gov These methods, however, are generally employed for the synthesis of more complex, substituted vinylsilanes rather than the symmetrical this compound. nih.govacs.org
Synthesis of this compound-Containing Precursors
The four reactive vinyl groups on this compound make it an excellent starting point or building block for creating larger, more complex molecules destined for use as polymeric or ceramic precursors. sigmaaldrich.comontosight.ai
This compound serves as a core molecule or cross-linker in the synthesis of various polymers. Its vinyl groups can undergo a variety of addition reactions.
Dendrimer Synthesis: this compound is a classic core molecule for the divergent synthesis of carbosilane dendrimers. This process involves a repeating two-step sequence: first, the platinum-catalyzed hydrosilylation of all vinyl groups with a molecule like dichloromethylsilane (B8780727) (HSiMeCl₂), followed by the vinylation of the newly introduced Si-Cl groups using a Grignard reagent. researchgate.netsemanticscholar.org This iterative process allows for the precise, generation-by-generation construction of highly branched, tree-like macromolecules.
Thiol-Ene Reactions: The vinyl groups of this compound readily participate in thiol-ene "click" reactions. This involves the radical-initiated addition of a thiol (R-SH) across the double bond. By reacting this compound with dithiols, such as ethanedithiol or benzenedithiol, polymers with high cross-linking density and specific refractive indices can be produced. mdpi.combeilstein-journals.org This method is valued for creating well-ordered polymer networks. beilstein-journals.org
Hydrosilylation Cross-linking: In silicone chemistry, this compound can act as a cross-linking agent. It reacts with Si-H-containing polysiloxanes or other polymers via hydrosilylation to form a stable, cross-linked network, which is fundamental for curing silicone elastomers and resins. faa.govacs.org It is also used to prepare multi-functional chlorosilane linking agents for the synthesis of star-branched polymers. kaust.edu.sa
| Precursor Type | Synthetic Method | Reactants with this compound | Resulting Structure | Reference |
| Carbosilane Dendrimers | Divergent Hydrosilylation/Grignard Reaction | Dichloromethylsilane, Vinylmagnesium Bromide | Highly branched dendrimer | researchgate.netsemanticscholar.org |
| Cross-linked Polymers | Thiol-Ene Addition | Di-functional thiols (e.g., ethanedithiol) | Cross-linked polymer network | mdpi.combeilstein-journals.org |
| Star Polymer Linking Agent | Hydrosilylation | Dimethylchlorosilane | 8-functional chlorosilane linker | kaust.edu.sa |
This table illustrates the use of this compound in creating various polymer precursors.
This compound is a valuable precursor for the synthesis of silicon carbide (SiC), a high-performance ceramic. researchgate.net Its ideal stoichiometric Si:C ratio (when considering the vinyl groups) makes it an attractive starting material.
Chemical Vapor Deposition (CVD): this compound can be used as a single-source precursor in CVD processes. When pyrolyzed at high temperatures, it decomposes to deposit thin films of silicon carbide. researchgate.netresearchgate.net Studies have shown that the pyrolysis of this compound occurs at lower temperatures compared to saturated analogues like tetraethylsilane (B1293383), though it can lead to carbon-rich SiC deposits. researchgate.netresearchgate.net
Polymer-to-Ceramic Conversion: More commonly, this compound is incorporated into preceramic polymers to enhance their properties. It can be added as a cross-linking agent to other preceramic polymers, such as polycarbosilanes. google.comdtic.mil During pyrolysis, the cross-linked structure created by the this compound helps to increase the ceramic yield by reducing the loss of low-molecular-weight fragments. capes.gov.bracs.org This approach allows for the production of SiC with controlled stoichiometry and in various forms, including fibers and coatings. google.com The pyrolysis of these polymer precursors is typically carried out at temperatures above 1000°C in an inert atmosphere to yield the final ceramic material. google.comagh.edu.pl
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of organosilicon compounds like this compound. Traditional methods often rely on platinum-based catalysts, which are effective but also expensive and sourced from scarce precious metals. The move towards sustainability has spurred research into more environmentally benign and economical alternatives, focusing on aspects like atom economy, use of renewable resources, and employment of less toxic, earth-abundant metal catalysts. acs.orgmdpi.com
A key strategy in the green synthesis of vinylsilanes is the hydrosilylation reaction, an atom-economical process that involves the addition of a silicon-hydride bond across an unsaturated bond, such as that in an alkyne or alkene. acs.orgresearchgate.net This method is fundamental to silicon chemistry. acs.org Modern green approaches aim to replace conventional platinum catalysts with catalysts based on earth-abundant and less toxic metals such as cobalt, iron, and nickel, or even to develop metal-free catalytic systems. researchgate.netresearchgate.net These newer methodologies often operate under milder reaction conditions, sometimes in greener solvents like alcohols, and can offer high selectivity, thus minimizing waste and energy consumption. acs.orgcsic.es
Sustainable Catalytic Methodologies for Organosilane Production
The development of sustainable catalysts is a cornerstone of green organosilane production. The focus has shifted from precious metals to first-row transition metals that are more abundant and have a lower environmental footprint associated with their mining and refining. acs.org
Cobalt-Based Catalysts: Cobalt complexes have emerged as highly effective catalysts for the synthesis of organosilanes. A significant advancement is the use of a well-defined, air- and water-stable cobalt complex, [Co(OAc)(H₂O)₂(tpy)]OAc (where tpy is 2,2′:6′,2″-terpyridine), for the hydroalkoxysilylation of this compound. acs.orgcsic.es This reaction is conducted in a one-pot process involving the dehydrogenative coupling of a silane (like phenylsilane) with an alcohol (like methanol), which then reacts with this compound. acs.org The process is notable for its mild, aerobic conditions (room temperature) and the use of a green solvent (methanol), achieving high conversion and selectivity. acs.orgcsic.es This approach represents a circular economy model where value-added silicon precursors are generated alongside hydrogen gas, a clean energy source. acs.org
Another example involves the cobalt-catalyzed hydrosilylation of acetylene with multihydrosilanes to produce vinylsilanes. This method is lauded for its atom economy and for avoiding the hazardous reagents used in more traditional syntheses. By tuning the ligands and reaction conditions, it is possible to control the degree of vinylation, allowing for the selective production of mono-, di-, and trivinylsilanes. The mechanism typically involves the reduction of a Co(II) precursor to an active Co(I) intermediate that drives the catalytic cycle.
Nickel- and Iron-Based Catalysts: Nickel-based catalysts are also gaining traction for their efficiency in hydrosilylation reactions. researchgate.net For instance, nickel pincer complexes have demonstrated high efficiency for the hydrosilylation of various substrates. researchgate.net Research has also explored binuclear nickel catalysts for the anti-Markovnikov hydrosilylation of alkenes. researchgate.net Iron, being the most abundant and least toxic transition metal, is a highly desirable candidate for green catalysis. researchgate.net Iron complexes have been successfully applied to catalyze the hydrosilylation of carbon-carbon multiple bonds, offering a cost-effective and environmentally friendly alternative to precious metal catalysts. researchgate.net
Metal-Free Catalysis: An even greener approach involves eliminating the metal catalyst entirely. Metal-free catalysis for hydrosilylation has been successfully demonstrated using Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃. mdpi.comresearchgate.net This catalyst effectively activates Si-H bonds for addition to unsaturated compounds. mdpi.com Furthermore, photocatalysis offers a non-thermal method to trigger these reactions. Silyl (B83357) radicals can be generated from silanes using photocatalysts like tetrabutylammonium (B224687) decatungstate, which can then participate in the hydrosilylation of alkenes. mdpi.com These metal-free methods align closely with the core principles of green chemistry by avoiding metal contamination in the final products and reducing reliance on mined resources. semanticscholar.org
The following table summarizes key findings from research on a sustainable cobalt-catalyzed reaction involving this compound.
| Catalyst System | Substrates | Reaction Type | Key Findings & Conditions | Ref |
| [Co(OAc)(H₂O)₂(tpy)]OAc | This compound, Phenylsilane, Methanol | One-pot hydroalkoxysilylation | Produces a silicon precursor and H₂ gas. Reaction proceeds at room temperature under aerobic conditions with 0.1% metal loading. | acs.orgcsic.es |
Reactivity and Mechanistic Investigations of Tetravinylsilane
Gas-Phase Ion Chemistry and Fragmentation Mechanisms
The behavior of tetravinylsilane under conditions of electron impact provides significant insight into its intrinsic chemical properties, revealing complex fragmentation pathways and isomerization possibilities.
Experimental and theoretical studies have been conducted on the this compound cation (TVS+), which is formed through the electron impact ionization of the neutral this compound molecule. acs.orgnih.gov The process begins with the formation of the parent molecular ion, TVS+. acs.org The experimentally determined appearance energy for the TVS+ ion is 9.5 ± 0.12 eV, which shows strong agreement with the calculated value of 9.45 eV. acs.org These investigations utilize techniques such as crossed electron/neutral beams combined with quadrupole mass spectrometry to analyze the resulting ions. researchgate.net The data from these experiments, when compared with ab initio calculations, allow for the assignment of mass spectrometric spectra and the identification of the unimolecular reaction pathways of the TVS+ cation. acs.org
Upon formation, the this compound cation (TVS+) can undergo fragmentation, leading to a variety of ionic and neutral species. acs.orgnih.govresearchgate.net The fragmentation patterns have been analyzed through a combination of experimental mass spectrometry and ab initio calculations at the MP2/cc-pVDZ level of theory. acs.orgnih.gov There is a noted competition between intramolecular isomerization and fragmentation processes following the ionization of this compound. acs.orgnih.govresearchgate.netacs.org This competition results in the formation of numerous neutral and ionic products that are significant in understanding silicon-carbon-containing plasma and media. acs.orgnih.govresearchgate.netacs.org
Experimental appearance energies of the fragment ions have been found to be in good agreement with calculated reaction enthalpies. acs.orgnih.govresearchgate.netacs.org For instance, the ionic species with a mass-to-charge ratio (m/z) of 121 has an experimental appearance energy of 10.1 ± 0.12 eV. acs.org Another fragment at m/z 95 has been studied, with six potential structures considered, all of which lead to the formation of an ionic organosilicon molecule and either an allyl radical or a cyclopropyl (B3062369) radical. acs.org
A table of the most abundant fragment ions and their corresponding appearance energies from the electron impact ionization of this compound is presented below.
| Ion Fragment (m/z) | Appearance Energy (eV) |
| 136 (TVS+) | 9.5 ± 0.12 |
| 121 | 10.1 ± 0.12 |
This table is based on available data and may not be exhaustive.
Following electron impact ionization, the this compound cation (TVS+) can undergo isomerization. acs.org Theoretical calculations suggest that two main processes occur after the initial ionization: isomerization and fragmentation. acs.org Over a longer timescale, typically in the range of 20-60 µs between ion creation and detection, the TVS+ ion can rearrange. acs.org One significant isomerization pathway is the rearrangement of the this compound cation into the more stable dimethylphenylsilane (B1631080) cation. acs.org Another intermediate structure, denoted as [136+], is also formed, which can then further dissociate. acs.org The occurrence of these isomerization processes is crucial as they can lead to the formation of functional multilayer organosilicon surfaces with novel physicochemical properties, which have important industrial applications. acs.org
This compound can undergo dissociative electron attachment (DEA) when subjected to low-energy electrons, typically in the range of 4 to 10 eV. researchgate.netresearchgate.net This process leads to a variety of ionic fragments through different resonances. researchgate.netresearchgate.net The reactions involved can range from simple bond cleavages to more complex unimolecular decompositions that involve multiple bond cleavages, the formation of new bonds, and hydrogen transfer within the temporary negative ion. researchgate.netresearchgate.net The study of DEA processes is important for understanding the behavior of this compound in plasma environments, which are widely used in the microelectronics industry. mdpi.com
Hydrosilylation Reactions of this compound
Hydrosilylation is a key reaction for this compound, enabling the formation of silicon-carbon bonds and the synthesis of various organosilicon compounds and materials.
A variety of catalytic systems have been employed for the hydrosilylation of this compound. Platinum-based catalysts are common, including the Karstedt catalyst (divinyltetramethylsiloxane Pt(0)). psu.edu For example, the hydrosilylation of this compound with certain ansa-zirconocene complexes was attempted using the Karstedt catalyst. psu.edu In some cases, the addition of stabilizers like diethyl sulfide (B99878) to platinum catalysts has been shown to enhance reaction rates by preventing the agglomeration of platinum, which was observed in the hydrosilylation of this compound with chlorodimethylsilane. researchgate.net
Besides platinum, other transition metals have been explored. Neckers and coworkers demonstrated the use of bis(β-diketonato)Pt(II) complexes for the photoactivated hydrosilylation cross-linking of oligo[methyl-silylene)-methylene] with this compound. mdpi.com While much research has focused on precious metals like platinum and rhodium, there is a growing interest in developing more economical and sustainable catalysts based on earth-abundant metals such as iron, cobalt, and nickel for hydrosilylation reactions. researchgate.netnih.gov
Mechanistic Studies of Hydrosilylation
Understanding the mechanism of hydrosilylation is crucial for controlling reaction outcomes, particularly selectivity, and for minimizing undesirable side reactions.
In the hydrosilylation of terminal alkenes like the vinyl groups on this compound, two regioisomers can potentially form: the anti-Markovnikov (β-addition) product, where the silicon atom adds to the terminal carbon, and the Markovnikov (α-addition) product, where silicon adds to the secondary carbon.
For most catalytic systems, including those based on platinum, cobalt, and iridium, the hydrosilylation of terminal alkenes proceeds with high anti-Markovnikov selectivity. mdpi.commsu.eduwikipedia.orgacs.org This preference is often explained by both steric and electronic factors within the catalytic cycle. rsc.org For instance, in the Chalk-Harrod mechanism, the insertion of the olefin into the metal-hydride bond typically occurs in a way that places the bulkier metal-silyl group at the less sterically hindered terminal position of the double bond. rsc.org This β-regioselectivity is particularly favored in the synthesis of dendritic structures from precursors like this compound, as it ensures the reactive groups remain on the periphery. rsc.org
Table 2: Selectivity in Hydrosilylation of Terminal Alkenes
| Catalyst Type | Predominant Selectivity | Mechanistic Basis (General) |
|---|---|---|
| Platinum (e.g., Karstedt's) | Anti-Markovnikov (β-isomer) | Chalk-Harrod mechanism; steric and electronic control during olefin insertion. mdpi.comrsc.org |
| Cobalt (Molecular) | Anti-Markovnikov (β-isomer) | High selectivity observed under mild conditions. acs.orgcsic.es |
| Iridium (e.g., [Ir(COD)Cl]₂) | Anti-Markovnikov (β-isomer) | Demonstrated high selectivity with vinyl-aromatic substrates. msu.edu |
While hydrosilylation is an atom-efficient reaction, it can be accompanied by several side reactions that reduce the yield of the desired product and complicate purification. rsc.org
Dehydrogenative Silylation: This process results in the formation of a vinylsilane or allylsilane and H₂ gas, instead of the desired alkylsilane. rsc.orgnih.gov It involves the formal substitution of a hydrogen atom on the alkene with a silyl (B83357) group. Catalysts based on rhodium, iridium, and iron have been noted to promote this reaction pathway. nih.gov
Isomerization: Catalysts, particularly those that form metal-hydride intermediates, can catalyze the isomerization of the terminal vinyl groups of this compound to internal alkenes. rsc.orgmdpi.com This is problematic because internal alkenes are generally less reactive towards subsequent hydrosilylation. mdpi.com
Hydrogenation: The alkene double bond can be reduced to a single bond by hydrogen, which may be present as an impurity or generated in situ through competing dehydrogenative pathways. rsc.org
The choice of catalyst, solvent, and reaction conditions can significantly influence the prevalence of these side reactions. rsc.org For example, the formation of colloidal platinum(0) particles during a reaction can increase the contribution of undesired dehydrogenative silylation. mdpi.com
Controlled and Switchable Hydrosilylation
The ability to control the initiation of hydrosilylation reactions is a significant challenge, as many catalyst systems are highly active at room temperature, leading to immediate reaction upon mixing the components. mdpi.com For many industrial applications, it is desirable to have formulations that are stable during storage but can be cured on demand using an external trigger. mdpi.com This has led to intense research into developing catalysts that can be "switched on" by non-thermal stimuli. mdpi.com
Photoactivation is a key strategy for controlling hydrosilylation reactions, allowing for spatial and temporal control over the curing process. Research has demonstrated that specific platinum(II) complexes can be used to catalyze the hydrosilylation cross-linking of polymers with this compound upon exposure to light.
Three platinum(II) bis(β-diketonate) complexes have been shown to be highly effective photocatalysts for the cross-linking reaction of oligo[(methylsilylene)methylene] with this compound. acs.org These catalysts, which can be activated by visible light, include Platinum(II) bis(benzoylacetonate), Platinum(II) bis(trifluoroacetylacetonate), and Platinum(II) bis(benzoyltrifluoroacetonate). mdpi.comacs.org The use of these photo-initiatable systems allows for high conversion rates with short irradiation times. mdpi.com Kinetic studies using FT-IR and UV-visible spectroscopy have been employed to characterize the conversion of Si-H bonds and the photolysis of the catalyst during the reaction. acs.org Another catalyst, (MeCp)PtMe3, is also known to be activated by UV light for hydrosilylation reactions. heraeus-precious-metals.com
Table 1: Photoactivated Catalysts for Hydrosilylation with this compound
| Catalyst Name | Activating Stimulus | Application with this compound |
| Platinum(II) bis(benzoylacetonate) | Visible Light | Photocatalytic cross-linking of oligo[(methylsilylene)methylene] |
| Platinum(II) bis(trifluoroacetylacetonate) | Visible Light | Photocatalytic cross-linking of oligo[(methylsilylene)methylene] |
| Platinum(II) bis(benzoyltrifluoroacetonate) | Visible Light | Photocatalytic cross-linking of oligo[(methylsilylene)methylene] |
This table summarizes catalysts specifically mentioned in the context of photoactivated hydrosilylation involving this compound.
Beyond direct photoactivation of catalysts, research into non-thermal stimuli for hydrosilylation includes a range of external triggers like UV-light, microwave irradiation, sonication, and electrochemical activation. mdpi.com The goal is to develop switchable catalysts that offer different activity and selectivity based on the applied stimulus. mdpi.com For this compound specifically, photoactivation remains the most prominently documented non-thermal method for initiating controlled hydrosilylation. mdpi.comacs.org This approach enables the formation of crosslinked polysilanes from liquid mixtures, with the potential for the reaction to complete within a minute. mdpi.com
Safety Considerations in Hydrosilylation Reactions
Hydrosilylation reactions, while versatile, require careful handling of reagents and attention to reaction conditions.
Reactivity of Silanes: The Si-H bond in silane (B1218182) reagents is highly reactive. acs.org Some silanes, such as triethoxysilane, can undergo disproportionation to form monosilane (SiH₄), which is an extremely pyrophoric and explosive gas. acs.orgresearchgate.net While tetramethyldisiloxane is noted as a safer alternative because it does not form monosilane, the general reactivity of the Si-H bond necessitates caution. acs.org
Catalyst Poisoning: The activity of platinum catalysts can be inhibited or completely stopped by certain substances. Compounds to be avoided include sulfur-containing molecules like sulfides and mercaptans, chloride ions, silver and tin salts, and amino-functional compounds. heraeus-precious-metals.com
Storage and Handling: To maintain reactivity, platinum catalysts should be stored below 30°C and in the dark to prevent decomposition from UV light. heraeus-precious-metals.com To prevent oxidation, storage under an inert atmosphere like argon is recommended. heraeus-precious-metals.com
Flammability: Many organosilicon compounds are flammable. For instance, (EtO)₃SiH is flammable, and other silanes like PhSiH₃ and Me(EtO)₂SiH are also highly flammable. researchgate.net
Other Reactivity Pathways
Plasma-Induced Chemical Transformations
This compound is a significant precursor in plasma-enhanced chemical vapor deposition (PECVD), a process used to create thin polymer films with specific properties. ereztech.comresearchgate.net In a plasma environment, which is created by applying radio frequency (RF) energy, reactant gases are excited and dissociated into highly reactive species. google.com This high reactivity allows for film deposition at lower temperatures than traditional thermal CVD methods. google.com
Studies on plasma-polymerized this compound films show that the physicochemical properties of the resulting material can be controlled by adjusting the effective power of the RF glow discharge. researchgate.net Electron impact ionization is a key process in the plasma chemistry of this compound, leading to the formation of the this compound cation (TVS⁺) and numerous other ionic and neutral fragments. uniba.skacs.org The competition between intramolecular isomerization and fragmentation of TVS⁺ in the plasma is crucial for determining the final structure and properties of the deposited silicon-carbon-containing films. acs.org These films have applications in surface modification, such as enhancing the interfacial adhesion of glass fibers in composites. ereztech.com
Thermal Decomposition Studies
The thermal behavior of this compound has been investigated in the context of metal-organic chemical vapor deposition (MOCVD). A comparative study showed that the pyrolysis of this compound occurs at lower temperatures compared to its saturated analog, tetraethylsilane (B1293383). researchgate.net The decomposition of tetraethylsilane in a helium carrier gas was found to begin at 845°C. nsf.gov
The thermal decomposition of this compound leads to the formation of carbon-rich silicon carbide (SixC1-x) deposits. researchgate.net Analysis of the gas phase during pyrolysis identified key decomposition products. The molecular structure of the precursor is a determining factor in its thermal behavior. researchgate.net
Table 2: Comparison of Thermal Decomposition of this compound and Tetraethylsilane
| Precursor | Decomposition Temperature | Solid Deposit Composition | Major Gas-Phase Products |
| This compound | Lower Temperature | Carbon-rich (SixC1-x) | Ethylene (B1197577), Methane (B114726), Hydrogen |
| Tetraethylsilane | Higher Temperature | Near-stoichiometric (SiC) | Ethylene, Methane, Hydrogen |
Data synthesized from a comparative study on the MOCVD of the two precursors. researchgate.net
The primary decomposition products in the gas phase for both precursors include ethylene, methane, and hydrogen. However, the use of hydrogen as a carrier gas instead of helium was found to reduce the percentage of carbon in the resulting films. researchgate.net
Polymerization and Thin Film Deposition Research
Plasma Polymerization of Tetravinylsilane (pp-TVS)
Plasma-polymerized this compound (pp-TVS) films are a subject of significant research due to their versatile properties and potential applications in various fields, including as protective coatings, dielectric layers, and biocompatible interfaces. mdpi.comispc-conference.org The polymerization process involves introducing this compound (TVS) monomer into a low-temperature plasma environment, typically generated by a radio frequency (RF) glow discharge. mdpi.comresearchgate.net In the plasma, the monomer molecules are fragmented and activated, creating reactive species and free radicals that subsequently deposit and polymerize on a substrate, forming a thin, highly cross-linked, and amorphous film. ispc-conference.orgliu.se This technique allows for the fabrication of films with controllable physicochemical properties on a variety of substrates. liu.se
The final properties of pp-TVS films are not intrinsic to the monomer alone but are heavily dependent on the conditions within the plasma during deposition. ispc-conference.orgcuni.cz Parameters such as the power delivered to the plasma, the pressure, and the composition of the gas mixture can be precisely controlled to tailor the film's characteristics. cuni.cz By manipulating these variables, researchers can control the degree of monomer fragmentation and the subsequent chemical reactions, thereby engineering the film's composition, structure, and functional properties. ispc-conference.orgresearchgate.net
The effective power delivered to the plasma is a critical parameter for controlling the physicochemical properties of pp-TVS films. ispc-conference.org In pulsed plasma systems, the effective power is a function of the total power and the duty cycle (the ratio of plasma-on time to the total cycle time). researchgate.net Increasing the effective power generally leads to greater fragmentation of the TVS precursor molecules. ispc-conference.orgliu.se This increased fragmentation results in a higher density of reactive species and free radicals, which promotes the formation of a more densely cross-linked polymer network. ispc-conference.orgliu.se
This enhanced cross-linking directly influences the film's mechanical and optical properties. For instance, as the effective power is increased, both the Young's modulus and the hardness of the pp-TVS films have been shown to increase significantly. ispc-conference.orgresearchgate.net Studies have reported the Young's modulus rising from approximately 11 GPa to 122 GPa and hardness from 1.9 GPa to 15 GPa as power was increased from 0.1 W to 150 W. ispc-conference.org Concurrently, the chemical composition of the films changes; the carbon-to-silicon (C/Si) ratio tends to increase, while the concentration of hydrogen and the content of vinyl groups decrease with higher power. ispc-conference.org This indicates a shift from a more organic, polymer-like structure to a more inorganic, ceramic-like (amorphous hydrogenated silicon carbide, a-CSi:H) material. researchgate.net
The optical properties are also strongly dependent on the effective power. The refractive index has been observed to increase with enhanced power, a change attributed to the increased cross-linking of the polymer network. ispc-conference.orgresearchgate.net Conversely, the optical band gap tends to decrease as the power rises. ispc-conference.org
Table 1: Effect of Effective Power on pp-TVS Film Properties
| Property | Low Effective Power (e.g., 0.05W - 0.1W) | High Effective Power (e.g., 10W - 150W) | Reference |
|---|---|---|---|
| Young's Modulus | 11 - 13 GPa | 30 - 122 GPa | ispc-conference.orgresearchgate.net |
| Hardness | 1.4 - 1.9 GPa | 5.9 - 15 GPa | ispc-conference.orgresearchgate.net |
| Refractive Index (@633nm) | ~1.63 - 1.7 | ~1.75 - 2.2 | ispc-conference.orgresearchgate.net |
| Optical Band Gap | ~2.5 eV | ~1.0 eV | ispc-conference.org |
| C/Si Ratio | ~4.3 | ~5.9 | ispc-conference.org |
| Vinyl Group Content | Higher | Lower | ispc-conference.org |
| Cross-linking | Lower | Higher | ispc-conference.orgliu.se |
The introduction of other gases into the plasma along with the this compound monomer provides another effective method for tailoring film properties. mdpi.com Oxygen and argon are commonly used for this purpose. mdpi.commdpi.com
Adding oxygen to the TVS plasma leads to the incorporation of oxygen atoms into the depositing film, forming Si-O-C and C-O-C bonding species. mdpi.com This chemical modification significantly impacts the film's characteristics. The incorporation of oxygen can reduce the degree of cross-linking in the polymer network compared to films deposited from pure TVS, which in turn affects the mechanical properties. mdpi.com For example, while adding oxygen can lead to a 3.7-fold increase in film adhesion on glass substrates, oxygen concentrations above 10 at.% in films deposited at higher powers (≥ 2.5 W) can cause a reduction in mechanical properties. researchgate.netresearchgate.net The refractive index also tends to decrease with an increasing oxygen fraction in the plasma, a result attributed to the reduction in the cross-linking of the plasma polymer network as carbon bonds are eliminated. mdpi.com
Argon, an inert gas, is often used to clean the plasma reactor before deposition. mdpi.com When used as a process gas, it can influence the plasma chemistry through energy transfer collisions, although it does not get incorporated into the film chemically to the extent that a reactive gas like oxygen does. mdpi.comsurfxtechnologies.com In some plasma systems, argon is used to nebulize and carry liquid precursors into the plasma discharge zone. frontiersin.org The use of argon plasma can lead to surface crosslinking and is efficient at ionizing due to its stable electron configuration. mdpi.comsurfxtechnologies.com
The final properties of a pp-TVS film are a direct consequence of the chemical species present in the plasma during deposition. researchgate.net Mass spectrometry studies of nonthermal this compound plasmas have been used to identify the dominant carbon- and silicon-containing species that are responsible for film growth. researchgate.net There is a strong correlation between the composition of the plasma and the composition of the resulting film. researchgate.net
For example, the carbon-to-silicon (C/Si) ratio in the deposited film is strongly correlated with the ratio of carbon-containing to silicon-containing fluxes of species arriving at the substrate surface. researchgate.net Similarly, the concentration of specific chemical groups, such as vinyl groups, incorporated into the film reflects the flux of the corresponding species from the plasma. researchgate.net Understanding this relationship is key to controlling the film's chemistry and properties. By adjusting plasma parameters like power, the fragmentation pathways of the TVS monomer can be altered, thereby changing the relative abundance of different plasma species and, consequently, the film's final structure and composition. researchgate.net
The deposition rate and surface morphology of pp-TVS films are crucial parameters, particularly for industrial applications, and can be controlled by adjusting plasma conditions. researchgate.net The deposition rate is influenced by factors such as effective power, monomer flow rate, and the presence of other gases. mdpi.commdpi.com
In pure TVS plasma, the deposition rate generally increases with effective power, with reported rates varying from 8 to 165 nm/min. researchgate.net However, this trend can change with the addition of gases like oxygen. mdpi.com For a given power, increasing the oxygen fraction in the feed gas tends to decrease the deposition rate because the concentration of the TVS monomer decreases. mdpi.com For example, at an effective power of 2.5 W, the deposition rate was observed to drop from 200 to 38 nm/min as the oxygen fraction was increased. mdpi.com
The surface morphology, particularly the roughness of the film, also varies with deposition conditions. researchgate.net An increase in effective power can lead to a higher surface roughness. researchgate.net This may be due to the higher energy of impacting particles during deposition and the higher deposition rate itself, which can create a more disordered surface. researchgate.net Studies have shown the root mean square (RMS) roughness of pp-TVS films varying from 2.0 to 5.8 nm depending on the RF power used. researchgate.net
The properties of as-deposited pp-TVS films can be further tailored using post-deposition modification techniques. researchgate.netmuni.cz One effective method is ultraviolet (UV) irradiation in the presence of ambient air. researchgate.netresearchgate.net
UV treatment can induce significant changes in the film's chemical composition and structure. researchgate.netmuni.cz The process is believed to involve UV-induced chain scission, followed by the oxidation of the plasma polymer network. researchgate.netmuni.cz This modification leads to the formation of a stronger, more cross-linked polymer network, which results in increased Young's modulus, hardness, and material density. researchgate.netmuni.cz
Interestingly, while the mechanical properties are enhanced, the refractive index and extinction coefficient of the UV-irradiated material tend to decrease. researchgate.netmuni.cz This is attributed to the oxidation of the network. researchgate.netmuni.cz Furthermore, UV exposure time can be used to control the surface morphology (roughness) and wettability (surface free energy) of the films. researchgate.netmuni.cz This post-deposition technique serves as an effective tool for the fine-tuning of pp-TVS film properties for specific applications and can also improve the material's stability against aging. researchgate.netmuni.cz
Influence of Plasma Parameters on Film Characteristics[11],[14],[12],
Chemical Vapor Deposition (CVD) Applications
This compound (TVSi) is a notable precursor in Chemical Vapor Deposition (CVD), a process utilized for producing high-purity solid materials and thin films. Its unique molecular structure, featuring a central silicon atom bonded to four vinyl groups, influences its thermal decomposition behavior and the characteristics of the resulting deposited films.
Metal-Organic Chemical Vapor Deposition (MOCVD) Studies
In the field of Metal-Organic Chemical Vapor Deposition (MOCVD), this compound has been the subject of comparative studies to understand its behavior as a precursor, often contrasted with similar organosilicon compounds like tetraethylsilane (B1293383) (TESi). researchgate.net MOCVD is a technique that uses metal-organic precursors to deposit thin films with high precision. mdpi.com
A significant study investigated the decomposition of this compound in a CVD reactor under different carrier gases, helium (He) and hydrogen (H₂). researchgate.net The research aimed to correlate the gas-phase decomposition products with the properties of the deposited thin films. The experimental setup for such studies typically involves a reactor where the precursor's decomposition can be monitored at temperatures ranging from 500 to 1000 °C. researchgate.net
Key findings from these MOCVD studies indicate that the thermal stability of this compound is lower than that of tetraethylsilane. researchgate.net The decomposition of the precursor molecule is a critical step in the CVD process, and the structure of the organometallic compound is a determining factor in its thermal behavior. researchgate.net Analysis of the gas phase during the process is crucial for understanding the complete reaction mechanism. researchgate.net
This compound as a Precursor in SiC Film Formation
This compound is a recognized single-source precursor for the formation of silicon carbide (SiC) thin films. researchgate.netresearchgate.net The C/Si ratio in the this compound molecule is 8, which theoretically leads to the formation of carbon-rich SiC films. researchgate.net
Research has demonstrated that the pyrolysis of this compound occurs at lower temperatures compared to tetraethylsilane. researchgate.net This difference in thermal behavior has a direct impact on the composition of the resulting silicon carbide films. The use of different carrier gases also plays a crucial role in the final composition of the deposited material. researchgate.netresearchgate.net
A comparative study on the decomposition of this compound and tetraethylsilane for SiₓC₁₋ₓ coatings revealed distinct differences in the resulting films. The experimental conditions for these depositions were a molar fraction of 2 x 10⁻³, a carrier gas flow rate of 10 dm³ h⁻¹, and a total pressure of 760 Torr. researchgate.net The films were analyzed using various techniques, including transmission electron microscopy, X-ray photoelectron spectroscopy, infrared spectroscopy, and Raman spectroscopy. researchgate.net
The key findings of this comparative research are summarized in the tables below:
| Precursor | Carrier Gas | T₅₀% (°C)¹ | Resulting Film Composition |
| TVSi | He | 790 | Carbon-rich SiₓC₁₋ₓ |
| TVSi | H₂ | 730 | Carbon-rich SiₓC₁₋ₓ (reduced carbon %) |
| TESi | He | 845 | Near-stoichiometric SiC |
| TESi | H₂ | 780 | Near-stoichiometric SiC |
¹T₅₀% represents the temperature at which 50% of the precursor is decomposed. researchgate.net
The data indicates that this compound pyrolysis leads to carbon-rich deposits, a direct consequence of its molecular structure. researchgate.net The use of hydrogen as a carrier gas was found to reduce the percentage of carbon in the films deposited from this compound. researchgate.net
Further analysis of the gas-phase by-products during the decomposition of this compound under a helium atmosphere identified several key components. The concentration of these by-products varies with the decomposition temperature.
| Decomposition By-product | Temperature Range of Maximum Concentration (°C) |
| Ethylene (B1197577) | 850-900 |
| Acetylene (B1199291) | ~950 |
| Methane (B114726) | Increases with temperature |
| Butadiene | 850-900 |
The analysis of these gaseous by-products provides insight into the chemical pathways of this compound decomposition during the CVD process. researchgate.net For instance, the identification of ethylene in the gas phase is a significant indicator of the decomposition mechanism. researchgate.net This detailed understanding of the decomposition process is essential for controlling the properties of the resulting SiC films for various applications.
Advanced Material Systems and Composites Research
Silicon Carbide (SiC) Precursors and Ceramics
Tetravinylsilane serves as a foundational monomer for producing preceramic polymers, which can be subsequently converted into silicon carbide (SiC). The four vinyl groups provide multiple reactive sites for polymerization, leading to highly cross-linked networks that are essential for achieving high ceramic yields upon pyrolysis.
Hyperbranched Polymer Precursors for SiC Fibers
The synthesis of SiC fibers often relies on preceramic polymers, with hyperbranched polymers (HPs) being particularly advantageous. HPs, with their three-dimensional, globular architecture, offer low viscosity and high solubility, which are desirable properties for fiber spinning processes. Their structure is achieved through the polymerization of multifunctional monomers. The synthesis of hyperbranched polycarbosilanes can be a complex process, sometimes involving Grignard reactions of (chloroalkyl)chlorosilanes.
While direct synthesis routes starting from this compound are not extensively detailed in the available literature, its structure as a tetra-functional monomer makes it a candidate for such polymerization schemes. The vinyl groups can undergo polymerization to form a highly branched structure. For instance, related compounds like vinylsilane (CH₂=CHSiH₃) can be polymerized through radical, anionic, or coordinated anionic pathways to form poly(vinylsilane). This polymer, which contains reactive Si-H bonds, can then be cross-linked and pyrolyzed to produce silicon carbide. This suggests the potential for this compound to act as a core or branching unit in the creation of complex, high-molecular-weight preceramic polymers suitable for SiC fiber production.
Pyrolytic Conversion Pathways to Stoichiometric SiC
The conversion of a preceramic polymer into a ceramic material occurs through pyrolysis, a process of thermal decomposition in an inert atmosphere. The goal is often to produce stoichiometric SiC, which possesses superior high-temperature properties. The pyrolysis process for organosilicon polymers generally involves several stages. Initially, as the temperature increases, the polymer undergoes cross-linking, which helps to retain the shape of the material and increases the eventual ceramic yield by limiting the loss of volatile, low-molecular-weight fragments.
As the temperature rises further, typically above 400°C, the organic side groups begin to decompose, leading to the evolution of gases like methane (B114726) and hydrogen. This results in the transformation of the polymer into an amorphous, inorganic network of silicon, carbon, and sometimes oxygen if contamination is present. For poly(vinylsilane), this conversion process yields a ceramic residue. Finally, at very high temperatures (often >1000°C), this amorphous material crystallizes into silicon carbide, primarily the β-SiC phase. The architecture of the precursor polymer, such as a hyperbranched structure, can reduce gas release during pyrolysis, leading to higher, near-stoichiometric yields of the final ceramic phase.
SiC Film Deposition from this compound
Chemical Vapor Deposition (CVD) is a standard technique for producing high-purity, crystalline SiC films for applications in electronics and protective coatings. The process involves the thermal decomposition of volatile precursor gases onto a heated substrate. A variety of single-source and dual-source organosilane precursors are used, such as methyltrichlorosilane (B1216827) (MTS), tetramethylsilane (B1202638) (TMS), or mixtures of silane (B1218182) and propane.
While this compound's volatility could make it a candidate for CVD, specific literature detailing its use as a single-source precursor for the deposition of crystalline SiC films is not prominent. Research has focused on related vinyl-containing precursors, such as vinylsilane, which can be used in thermal CVD to form SiC films at temperatures as low as 600°C. The use of plasma-enhanced chemical vapor deposition (PECVD) with a this compound precursor has been documented for depositing polymeric films, which serve as adhesion-promoting interlayers rather than pure ceramic coatings.
Additive Manufacturing of SiC (e.g., Stereolithography)
Stereolithography (SLA) is an additive manufacturing technique that builds objects layer-by-layer by selectively curing a liquid photopolymer resin with a light source. To produce ceramic parts, the resin is heavily loaded with ceramic powder, creating a slurry. The photopolymerization process solidifies the resin, binding the ceramic particles together to form a "green" part. This part is then subjected to a debinding process to remove the polymer and sintered at high temperatures to densify the ceramic.
The chemistry of the resin is critical, relying on monomers and oligomers that can rapidly polymerize. Free-radical photopolymerization is a common mechanism, often initiated in resins containing acrylate, methacrylate, or vinyl functional groups. Preceramic polymers, such as those with vinyl or thiol groups, can be incorporated into these resins to produce polymer-derived ceramics. This compound, with its four reactive vinyl groups, is structurally well-suited to act as a cross-linking agent in such formulations. Upon exposure to UV light in the presence of a photoinitiator, the vinyl groups can rapidly co-polymerize, creating a densely cross-linked network that binds the SiC particles. This would contribute to the structural integrity of the green part, which is essential for successful post-processing into a dense ceramic component.
Functional Multilayer Organosilicon Surfaces
This compound is utilized as a precursor in plasma polymerization, a process also known as plasma-enhanced chemical vapor deposition (PECVD), to create thin, functional organosilicon films on various substrates. In this technique, an electrical discharge is used to generate a plasma from the precursor vapor. The high-energy electrons in the plasma fragment the this compound molecules into reactive species. These species then deposit onto a substrate, where they polymerize to form a highly cross-linked and pinhole-free film.
The properties of these plasma-polymerized films can be precisely controlled by adjusting the process parameters, such as the effective plasma power. This allows for the creation of coatings with a wide range of characteristics, from soft, polymer-like materials to harder, more inorganic layers. By systematically varying these parameters during deposition, it is possible to create multilayer or graded coatings. For example, a layer designed for strong adhesion to the substrate can be deposited first, followed by subsequent layers tailored for specific surface properties like hydrophobicity, biocompatibility, or barrier properties. This capability to engineer complex surface structures layer-by-layer makes plasma polymerization of this compound a versatile tool for advanced surface modification.
Interfacial Adhesion Enhancement in Composites
The performance of fiber-reinforced polymer composites is highly dependent on the strength of the bond between the fibers and the polymer matrix. A strong interface ensures efficient stress transfer from the matrix to the reinforcing fibers. This compound is used to create an engineered interphase that significantly improves this interfacial adhesion.
Using plasma polymerization, a thin film of plasma-polymerized this compound is deposited onto the surface of fibers, such as glass fibers (GF). This coating acts as a compatible interlayer. The surface of the film retains vinyl groups that can chemically bond with the surrounding polymer matrix (e.g., polyester (B1180765) resin) during the curing process. The other side of the film forms strong Si-O-C bonds with the hydroxyl groups on the glass fiber surface, ensuring robust adhesion to the reinforcement.
Research has shown that this method can dramatically increase the interfacial shear strength (IFSS) of the composite. For a glass fiber/polyester composite, modifying the fibers with a plasma-polymerized this compound coating resulted in an IFSS that was 26% higher than that achieved with standard industrial sizing. The properties of this interlayer, and thus the resulting adhesion, can be optimized by controlling the plasma deposition parameters.
| Parameter | Value | Reference |
| Optimized Plasma Power | 2.5 W | |
| Resulting IFSS Increase | 26% (vs. industrial sizing) | |
| Deposition Rate at 2.5 W | 142 nm/min | |
| Shear Strength Improvement | Up to 32% (vs. sized fibers) |
Plasma Modification of Glass Fibers
The deposition is typically carried out in a low-temperature radio frequency (RF) pulsed plasma environment. daneshyari.comresearchgate.net This technique allows for precise control over the thickness and physicochemical properties of the coating by adjusting parameters such as the effective power of the plasma. daneshyari.com For instance, research has shown that the deposition rate of the pp-TVS film can be controlled by varying the RF power, with rates increasing from 10 nm/min at 0.1 W to a peak of 142 nm/min at 2.5 W. daneshyari.com Unlike conventional wet chemical sizing processes, which can result in non-uniform oligomer layers, plasma polymerization creates a homogenous and pinhole-free film that is directly bonded to the fiber surface. daneshyari.comresearchgate.net
The chemical structure of these pp-TVS coatings retains vinyl groups from the precursor molecule, which are crucial for establishing strong chemical bonds with the polymer matrix, such as polyester resin, during the composite curing process. dpi-proceedings.com The ability to control the organic/inorganic character of the plasma-polymerized organosilicon film allows for the engineering of an ideal interlayer that enhances fiber wettability, adhesion, and compatibility with the surrounding matrix. daneshyari.com
Analysis of Interfacial Shear Strength
The primary goal of modifying glass fibers with this compound is to enhance the adhesion between the fibers and the polymer matrix, which is quantified by the interfacial shear strength (IFSS). daneshyari.com Studies utilizing microindentation tests have demonstrated that a pp-TVS coating significantly increases the IFSS in glass fiber/polyester composites compared to both unsized fibers and fibers with standard industrial sizing. daneshyari.comresearchgate.net
Research findings indicate that an optimized pp-TVS plasma coating can lead to an IFSS that is 26% higher than that achieved with conventional industrial sizing. daneshyari.comresearchgate.net In specific pull-out tests, composites made with glass fibers coated with this compound showed a 40% increase in bond strength compared to those with uncoated fibers. researchgate.net The performance of the pp-TVS interlayer is influenced by the plasma deposition power; higher power levels can increase the Young's modulus of the interlayer, which affects stress transfer from the matrix to the fiber. researchgate.net
The addition of oxygen to the this compound monomer during the plasma process can further modify the interlayer's properties. While it can introduce polar functional groups like hydroxyl and carbonyl that improve resin wetting, an excess of oxygen can reduce the mechanical properties of the coating by decreasing its cross-linking density. dpi-proceedings.com Nevertheless, an optimized mixture can result in an IFSS up to 32% higher than that of industrially sized fibers. dpi-proceedings.com The data clearly shows that plasma-polymerized this compound serves as a superior interlayer for improving the mechanical performance of fiber-reinforced composites. daneshyari.com
| Fiber Treatment | Reported IFSS (MPa) | Improvement vs. Unsized Fiber | Improvement vs. Industrial Sizing |
|---|---|---|---|
| Unsized Fibers | 23.1 MPa | - | - |
| Industrially Sized Fibers | 39.2 MPa | +69.7% | - |
| Optimized pp-TVS Coating | 49.4 MPa | +113.8% | +26.0% |
| pp-TVS with Oxygen Mixture | Up to 51.7 MPa | Up to +123.8% | Up to +31.9% |
Silsesquioxane-Based Dendrimer Synthesis
Carbosilane Dendrimers with Silsesquioxane Cores from this compound Reactions
This compound is a key building block in the synthesis of advanced macromolecular structures known as carbosilane dendrimers, particularly those utilizing a silsesquioxane core. rsc.org Silsesquioxanes, especially polyhedral oligomeric silsesquioxanes (POSS), provide a rigid, three-dimensional, nano-sized core from which dendritic branches can radiate, allowing for the construction of well-defined globular macromolecules. magtech.com.cn
The synthesis of these dendrimers often follows a divergent approach, where successive generations of branches are built outwards from the core. nih.govnih.gov A common synthetic route involves the hydrosilylation reaction, a process where Si-H bonds are added across the carbon-carbon double bonds of the vinyl groups present in this compound. rsc.org For example, a silsesquioxane core functionalized with Si-H groups can react with this compound. Alternatively, a silsesquioxane core with vinyl groups can react with a molecule containing multiple Si-H groups. More commonly, this compound is used as a branching unit in reactions with chlorosilanes. For instance, the hydrosilylation of this compound with dichloromethylsilane (B8780727) yields a molecule with reactive Si-Cl bonds, which can then be further functionalized to grow the next dendrimer generation. rsc.org This iterative sequence of hydrosilylation and subsequent functionalization allows for the precise, layer-by-layer construction of the carbosilane dendrimer architecture around the central silsesquioxane core. rsc.orgmagtech.com.cn
Integration of Reactive Functional Groups in Dendrimer Architectures
A critical aspect of dendrimer synthesis is the ability to introduce reactive functional groups at the periphery of the molecule in each generation. scilit.com These terminal groups determine the dendrimer's properties and allow for further modification or the attachment of specific molecules. The chemistry of this compound is central to creating these reactive surfaces on carbosilane dendrimers with silsesquioxane cores.
The synthesis strategy often involves a sequence of reactions designed to generate a high density of reactive terminal groups. rsc.org A key synthetic protocol is a hydrosilylation reaction followed by a reduction step. rsc.org For example, after reacting a vinyl-terminated structure with a chlorosilane, the resulting peripheral Si-Cl bonds can be reduced using agents like Lithium Aluminium Hydride (LiAlH₄) to produce reactive Si-H groups. rsc.org These Si-H terminated dendrimers are valuable intermediates, as they can undergo another round of hydrosilylation with molecules containing vinyl groups (such as allyl glycidyl (B131873) ether or even this compound itself) to either add new functionalities or to build the next generation of the dendrimer. rsc.org The vinyl groups (Si-Vi) from this compound and the subsequently generated Si-H groups are the fundamental reactive sites that enable the controlled, generational growth and versatile functionalization of these complex silsesquioxane-based dendrimer architectures. rsc.org
Spectroscopic and Computational Characterization of Tetravinylsilane Systems
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental in characterizing the bonding and structural features of tetravinylsilane.
Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its vinyl groups and the silicon-carbon backbone. The spectra, whether in the condensed phase or vapor phase, provide a fingerprint for the molecule's functional groups. nist.govnih.gov Analysis of the IR spectra of plasma-polymerized films from this compound also allows for the characterization of the resulting polymer structure, where the content of vinyl groups can be controlled by adjusting the effective power during deposition. researchgate.net
A study of plasma-polymerized this compound films showed that the organic/inorganic character (C/Si ratio) and the concentration of vinyl groups in the films could be manipulated by the effective power used during the plasma-enhanced chemical vapor deposition (PECVD) process. researchgate.net The infrared spectra of these films help in understanding the chemical changes occurring during polymerization.
Table 1: Selected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Source |
| 3050 | =C-H stretch | researchgate.net |
| 1590 | C=C stretch | researchgate.net |
| 1405 | CH₂ scissoring | researchgate.net |
| 955 | CH₂ wagging | researchgate.net |
| 770 | Si-C stretch | researchgate.net |
This table presents a generalized summary of key IR bands. Actual peak positions may vary slightly depending on the sample phase and measurement conditions.
Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of molecules. github.com For this compound, Raman spectra are particularly useful for identifying the symmetric vibrations and the C=C stretching modes, which can be weak in the IR spectrum. researchgate.netresearchgate.net Like IR spectroscopy, Raman analysis is also applied to study the structure of materials derived from this compound. github.com The technique provides a structural fingerprint that can be used to identify and characterize materials. github.com
A complete vibrational assignment for this compound has been presented based on both infrared and Raman spectra. researchgate.net These studies find little evidence of significant interaction between the silicon 3d-orbitals and the vinyl π-electrons based on the vibrational frequencies. researchgate.net
Table 2: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment | Source |
| 3050 | =C-H stretch | researchgate.net |
| 1590 | C=C stretch | researchgate.net |
| 1270 | CH in-plane bend | researchgate.net |
| 520 | Si-C deformation | researchgate.net |
This table provides a summary of characteristic Raman shifts. Specific values can differ based on experimental setup.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation of a compound.
Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV, causing both ionization and extensive fragmentation. acs.orgvut.cz The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the original molecule's structure. nist.gov
In the mass spectrum of this compound, the molecular ion (TVS⁺) is observed, but the most abundant peaks often correspond to fragment ions resulting from the loss of vinyl groups or other neutral species. nih.govacs.org Detailed studies combining experimental data with ab initio calculations have been conducted to identify the unimolecular reaction pathways of the TVS⁺ cation. acs.org These analyses help in assigning the peaks observed in the mass spectrum and understanding the ion chemistry. acs.orgdntb.gov.ua
Table 3: Prominent Ions in the Electron Impact Mass Spectrum of this compound
| m/z | Proposed Ion/Fragment | Relative Intensity | Source |
| 136 | [Si(CH=CH₂)₄]⁺ (Molecular Ion) | Low | acs.org |
| 109 | [Si(CH=CH₂)₃]⁺ | High | acs.org |
| 83 | Protonated divinylsilane | Very High | nih.govacs.org |
| 82 | [SiC₄H₆]⁺ | High | nih.govacs.org |
| 55 | [SiC₂H₃]⁺ | Moderate | acs.org |
The relative intensities are qualitative and can vary between instruments.
The fragmentation process has been studied in detail, with researchers proposing reaction mechanisms for the decomposition of the ions formed. vut.cz For instance, the peak at m/z 109 corresponds to the loss of a single vinyl group from the parent ion. acs.org The most intense peak at m/z 83 is attributed to the formation of protonated divinylsilane. acs.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large, complex, and fragile molecules, as it typically produces intact molecular ions with minimal fragmentation. nih.govlibretexts.orgnih.gov While ESI-MS is most commonly associated with large biomolecules, its application to smaller molecules like this compound is also possible, often to confirm the molecular weight of the compound or its derivatives. nih.govsigmaaldrich.com The technique turns the analyte into small, charged droplets which then desolvate to form protonated molecular ions that can be detected by the mass analyzer. libretexts.org
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental, isotopic, or molecular composition of solid surfaces and thin films. wikipedia.org The technique involves sputtering the sample surface with a focused primary ion beam and analyzing the ejected secondary ions. wikipedia.org
Electron Diffraction Studies
Gas-phase electron diffraction has been utilized to determine the molecular structure of this compound. acs.org Analysis of the radial distribution curve from these studies indicates the absence of conformers where the vinyl double bonds are staggered concerning the SiC4 skeleton. researchgate.net Among the eclipsed or nearly-eclipsed conformational models, the one possessing S4 symmetry provides the best agreement with the experimental data. researchgate.net However, the possibility of a minor contribution from a C1 conformation cannot be entirely dismissed. researchgate.net Through least-squares refinement of the diffraction data, a value for the C-H bond length (r_a basis) was determined to be 1.118 ± 0.003 Å. researchgate.net
Spectroscopic Ellipsometry for Thin Film Analysis
Spectroscopic ellipsometry (SE) is a non-destructive optical technique used extensively to characterize thin films created from this compound, typically through plasma-enhanced chemical vapor deposition (PECVD). researchgate.nethoriba.com This method measures the change in polarization of light upon reflection from a sample to determine properties like film thickness and optical constants. horiba.combruker.com
Studies on plasma-polymerized this compound (pp-TVS) films show that their physicochemical properties are highly dependent on the deposition conditions, particularly the effective RF power used during polymerization. ispc-conference.org Spectroscopic ellipsometry, often performed in the 250–830 nm wavelength range, is used to analyze the resulting films. researchgate.netispc-conference.org To extract data such as thickness and the dispersion of optical constants (like the refractive index), the experimental ellipsometric data is fitted using an optical model, such as the Tauc-Lorentz formula, which is suitable for amorphous dielectrics. ispc-conference.orgmdpi.com
Research has demonstrated a clear correlation between the RF power and the optical properties of pp-TVS films. As the RF power is increased, the refractive index of the films also increases. researchgate.netnih.gov For instance, at a wavelength of 633 nm, the refractive index was observed to range from 1.63 at an effective power of 0.05 W to 1.75 at 10 W. ispc-conference.org In another study, the refractive index at the same wavelength increased from 1.69 (at 10 W) to 2.08 (at 70 W). researchgate.net This change is attributed to increased crosslinking within the plasma polymer network at higher power levels. nih.gov
Spectroscopic ellipsometry is sensitive enough to differentiate and analyze individual layers within multilayered structures, making it possible to design complex film structures with tailored optical properties for applications like optical filters and antireflection coatings. researchgate.netmdpi.com
| Effective Power (W) | Refractive Index (n) | Reference |
|---|---|---|
| 0.05 | 1.63 | ispc-conference.org |
| 10 | 1.75 | ispc-conference.org |
| 10 | 1.69 | researchgate.net |
| 70 | 2.08 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound. wikipedia.orgsigmaaldrich.com The proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) nuclei are all NMR-active and provide distinct information about the molecule's structure. nih.gov
The ¹H NMR spectrum of the vinyl group in this compound presents a complex ABC spin system. scilit.com Theoretical analyses of these spectra have been performed to determine the precise chemical shifts and coupling constants. scilit.com To resolve ambiguities that can arise in such analyses, ¹³C-H satellite spectra are used to ensure a unique and accurate set of parameters is obtained. scilit.com A study of this compound in a carbon tetrachloride solution provided the following parameters for the vinyl protons. chemicalbook.com
| Parameter | Value (ppm or Hz) |
|---|---|
| δ(A) | 6.057 ppm |
| δ(B) | 5.769 ppm |
| δ(C) | 6.118 ppm |
| J(A,B) | 3.62 Hz |
| J(A,C) | 14.67 Hz |
| J(B,C) | 20.40 Hz |
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. mdpi.com
²⁹Si NMR spectroscopy offers direct insight into the silicon environment. huji.ac.il Silicon has a very wide chemical shift range, which makes ²⁹Si NMR a sensitive probe of the chemical environment around the silicon atom. huji.ac.il The reference standard for both ¹H, ¹³C, and ²⁹Si NMR is typically tetramethylsilane (B1202638) (TMS). libretexts.org When running ²⁹Si NMR spectra, a broad background signal is often observed around -110 ppm, which arises from the glass of the NMR tube and the quartz components of the probe. huji.ac.il
Computational Chemistry and Theoretical Modeling
Computational methods are essential tools for investigating the properties of this compound, providing insights that complement experimental findings.
Ab Initio Calculations
Ab initio (from first principles) calculations have been applied to study the this compound cation (TVS⁺) and its fragmentation products. acs.orgresearchgate.net These theoretical investigations are crucial for assigning products observed in mass spectrometry experiments following electron impact ionization of the neutral TVS molecule. acs.org By calculating the structural parameters and creating an energy diagram for TVS⁺ and its related ionic and neutral fragments, researchers can identify the unimolecular reaction pathways that occur after ionization. acs.org These calculations reveal a competition between intramolecular isomerization and fragmentation processes. acs.org
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is widely used in computational chemistry to calculate ground state properties including molecular structure and electron density. researchgate.net While specific DFT studies on neutral this compound are not detailed in the provided context, DFT methods are routinely used to study organosilicon compounds. researchgate.netdntb.gov.ua For instance, DFT calculations have been employed to investigate the molecular structures and conformational compositions of related molecules like di- and tetraiododisilanes, often showing good agreement with experimental results from gas-phase electron diffraction. researchgate.netresearchgate.net Such calculations would be valuable for predicting the vibrational frequencies and geometric parameters of this compound to support experimental data.
Post-Hartree-Fock Methods (e.g., Moller-Plesset (MP2), Coupled-Cluster)
Post-Hartree-Fock methods are a class of ab initio techniques that improve upon the Hartree-Fock approximation by explicitly including electron correlation, which is neglected in the basic HF model. catalysis.blogfiveable.me These methods are capable of providing highly accurate predictions of molecular properties.
Møller-Plesset (MP2) Perturbation Theory: This method treats electron correlation as a perturbation to the Hartree-Fock solution. fiveable.me It offers a good balance between computational cost and accuracy. catalysis.blog MP2 calculations have been specifically used in the study of the this compound cation (TVS⁺). acs.orgresearchgate.net In this context, calculations at the MP2/cc-pVDZ level of theory were performed to determine reaction enthalpies, which showed good agreement with the experimentally measured appearance energies of fragment ions. acs.orgacs.org
Coupled-Cluster (CC) Theory: Coupled-cluster methods are among the most accurate and reliable post-Hartree-Fock techniques. catalysis.blogdiva-portal.org The method includes electron correlation through an exponential operator, and when truncated at single and double excitations with a perturbative treatment of triple excitations (CCSD(T)), it is often considered the "gold standard" in computational chemistry for single-reference systems. diva-portal.org While more computationally demanding than MP2, CC methods provide a benchmark for assessing the accuracy of other computational approaches. cost-cosy.eu
Basis Set Selection in Computational Studies
In the realm of quantum chemistry, a basis set is a collection of mathematical functions employed to construct the molecular orbitals. The selection of an appropriate basis set is a critical decision that profoundly influences the accuracy and computational expense of the calculations. numberanalytics.com An inadequate basis set can yield significant inaccuracies, while an overly large one can lead to prohibitive computational demands. numberanalytics.com The choice represents a necessary compromise between the desired accuracy and the practical limitations of available computing resources. umich.edu
Several families of basis sets are commonly used in computational studies, each with distinct characteristics:
Pople Basis Sets: Named after the Nobel laureate John Pople, these sets (e.g., 6-31G, 6-311G) are widely utilized due to their established balance between computational efficiency and reasonable accuracy for a broad range of systems. numberanalytics.com However, for many modern applications, more recently developed basis sets are often preferred. psicode.org
Dunning's Correlation-Consistent Basis Sets: These sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set (CBS) limit for correlation energy. numberanalytics.comresearchgate.net This systematic nature makes them ideal for high-accuracy studies and for extrapolating results to the theoretical limit where basis set errors are minimized. umich.eduresearchgate.net
Karlsruhe Basis Sets: This family (e.g., def2-SVP, def2-TZVP, def2-TZVPP) is known for its high quality and robustness across the periodic table, making it particularly suitable for calculations involving heavy elements. numberanalytics.compsicode.org They are frequently paired with density functional theory (DFT) methods to provide a favorable balance of cost and accuracy. psicode.org
The selection is further guided by the specific properties being investigated. For instance, calculating properties like core-level binding energies requires a different approach than ground-state energy calculations. Standard basis sets, which are often optimized for total energy, may perform poorly for properties that depend on an accurate description of the electron density in specific regions, such as near the nucleus. arxiv.org In such cases, uncontracted or specially designed core-rich property-optimized basis sets are recommended to allow for the necessary flexibility in describing core orbital relaxation. arxiv.org For many applications, triple-zeta basis sets like def2-TZVP are considered a good compromise, yielding reliable results without the higher cost of quadruple-zeta or larger sets. psicode.org
Modeling of Reaction Pathways and Intermediates
Computational modeling provides a powerful framework for the detailed investigation of chemical reaction networks by identifying all relevant intermediates and elementary reaction steps. arxiv.org This in-silico exploration allows for a comprehensive understanding of a reaction mechanism, which is often challenging to achieve through experimental methods alone. mt.com By mapping the potential energy surface, these models can uncover unexpected reaction pathways that may lead to the formation of side products or decomposition. arxiv.org
A key aspect of this modeling is the identification and characterization of transient species, such as reaction intermediates. mt.com The stability of a proposed intermediate can be computationally verified by performing vibrational frequency calculations. A structure that corresponds to a true energy minimum will exhibit all positive (real) vibrational frequencies. mdpi.com This confirmation is crucial for validating a proposed reaction pathway. mdpi.com
In the context of this compound, computational studies can elucidate its reactivity. For example, studies on its dissociation show that it can undergo various complex unimolecular decompositions. These reactions are not simple bond cleavages but can involve multiple bond scissions and intramolecular hydrogen transfers within the temporary negative ion. researchgate.net
Furthermore, the insights gained from modeling reaction pathways are vital for practical applications like chemical vapor deposition (CVD). By developing detailed, validated kinetic models for precursors such as silicon hydrides, it becomes possible to simulate and predict the outcomes of the CVD process under various conditions. researchgate.net These models, which include numerous species and elementary reactions, help in understanding the complex gas-phase chemistry and can guide the optimization of material synthesis. researchgate.net
Conformational Analysis and Structural Refinement
The precise three-dimensional arrangement of atoms in this compound has been a subject of detailed investigation, combining experimental techniques with computational analysis. Gas-phase electron diffraction is a powerful experimental method for determining molecular structure, and studies on this compound using this technique have yielded significant insights. researchgate.net
The analysis of the radial distribution curve from these experiments indicates that conformations where the vinyl groups are staggered with respect to the central SiC₄ tetrahedral skeleton are absent. researchgate.net Instead, the molecule favors an eclipsed or nearly-eclipsed conformation. researchgate.net Among the possible eclipsed structures, the conformer possessing S₄ symmetry provides the best agreement with the experimental data. researchgate.net However, the potential for a small contribution from a C₁ symmetry conformer cannot be entirely dismissed. researchgate.net
Through least-squares refinement against the experimental data, precise structural parameters have been determined. researchgate.net These calculations often hold vibrational amplitudes and perpendicular amplitude corrections constant at values derived from theoretical computations. researchgate.net A notable finding from this structural refinement is the length of the C=C double bond, which is 1.355 Å. researchgate.net This value suggests an interaction between the π-bonds of the vinyl groups and the vacant d-orbitals of the central silicon atom. researchgate.net
Table based on data from gas-phase electron diffraction studies. researchgate.net
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems for Tetravinylsilane Reactions
Future research is focused on developing new and more efficient catalytic systems for reactions involving this compound. While platinum-based catalysts like Karstedt's catalyst are known for their effectiveness in hydrosilylation reactions, there is a growing interest in exploring non-precious metal catalysts such as those based on iron and nickel. researchgate.netkaust.edu.sa These alternative catalysts offer the potential for more cost-effective and sustainable chemical processes. researchgate.net
Recent advancements have seen the development of nickel-based pincer complexes that are highly efficient for the hydrosilylation of various substrates. mdpi.com Additionally, catalyst systems like PEPPSI™-IPr, a palladium N-heterocyclic carbene (NHC) catalyst, have demonstrated high efficiency and functional group tolerance in cross-coupling reactions. sigmaaldrich.com The development of such catalysts is crucial for expanding the synthetic utility of this compound in creating complex molecules and materials. researchgate.netsigmaaldrich.com
Researchers are also investigating metal-free catalysis for hydrosilylation reactions, utilizing Lewis acidic compounds like tris(pentafluorophenyl)borane. mdpi.com This approach provides a different reaction mechanism and can lead to polymers with a wide range of structures and properties. mdpi.com Furthermore, the ionic chemistry of the this compound cation, formed under electron impact, is being studied to understand fragmentation and isomerization processes, which could lead to new synthetic routes for silicon-containing molecules. acs.org The exploration of these novel catalytic systems is expected to unlock new applications for this compound in materials science and organic synthesis.
Precision Control of Polymer and Film Properties through Plasma Chemistry
The use of plasma chemistry, specifically plasma polymerization of this compound, is a significant area of ongoing research for creating thin films with precisely controlled properties. mdpi.comereztech.comispc-conference.org By adjusting parameters in the plasma deposition process, such as the effective power of the radio frequency (RF) glow discharge, researchers can manipulate the physicochemical characteristics of the resulting plasma-polymerized this compound (pp-TVS) films. ispc-conference.org
Key findings from recent studies demonstrate the ability to control various film properties:
Mechanical Properties : The Young's modulus and hardness of pp-TVS films can be systematically varied. ispc-conference.orgwhiterose.ac.uk An increase in the effective power during deposition leads to a more cross-linked polymer network, resulting in stiffer and harder films. ispc-conference.orgwhiterose.ac.ukresearchgate.net For instance, the Young's modulus has been shown to increase significantly with enhanced power. ispc-conference.org
Optical Properties : The refractive index and extinction coefficient of the films are also tunable. ispc-conference.org These properties are influenced by the degree of cross-linking and the chemical composition of the polymer network. mdpi.comispc-conference.org The optical band gap of the material can also be controlled, which is crucial for applications in optical and electronic devices. mdpi.comispc-conference.org
Chemical Composition : The ratio of carbon to silicon atoms (C/Si ratio), hydrogen content, and the concentration of vinyl groups within the plasma polymer can be governed by the deposition conditions. ispc-conference.org Introducing oxygen into the plasma mixture allows for the creation of oxidized plasma polymer films with different chemical and physical properties. mdpi.commdpi.com
Surface Properties : The surface roughness and wettability of the films can be tailored. researchgate.net Post-deposition modification, such as UV irradiation, can further alter the surface free energy and morphology. researchgate.net
This high degree of control over the film properties makes plasma-polymerized this compound a versatile material with high potential for applications in electronics, optics, and as protective or functional coatings. ispc-conference.orgmdpi.com
Advanced Integration of this compound in Ceramic Manufacturing and Additive Processes
This compound is emerging as a valuable precursor material in advanced ceramic manufacturing and additive manufacturing processes. google.com Its use is being explored for the fabrication of non-oxide ceramic components, particularly those based on silicon carbide (SiC). chemicalbook.com In these applications, this compound can be used in processes like chemical vapor deposition (CVD) to create SiC coatings. ereztech.com
One of the key areas of future research is the use of this compound in multiphoton polymerizable pre-ceramic polymers. google.com This technology allows for the precise, three-dimensional fabrication of ceramic structures, which is a significant advancement in additive manufacturing. The process involves the polymerization of a this compound-containing resin, which is then pyrolyzed to form the final ceramic part.
Furthermore, this compound is utilized in the surface modification of fibers, such as glass or basalt fibers, to enhance their interfacial adhesion with polymer matrices in composite materials. ereztech.comsigmaaldrich.comresearchgate.net Plasma polymerization of this compound onto the fiber surface creates a coating that improves the mechanical performance of the resulting composite. researchgate.net This is particularly relevant for producing high-performance materials for various industries. The integration of this compound into these advanced manufacturing techniques is expected to lead to the development of novel ceramic and composite materials with tailored properties.
Exploration of New Dendritic and Hybrid Architectures
This compound is a key building block in the synthesis of novel dendritic and hybrid macromolecular architectures. rsc.org Its tetrafunctionality makes it an ideal core molecule for the divergent synthesis of carbosilane dendrimers. rsc.orgresearchgate.netnih.gov These dendrimers are characterized by their well-defined, highly branched, and uniform molecular structures. rsc.org
The synthesis of carbosilane dendrimers often involves a series of repetitive hydrosilylation and alkenylation reactions. rsc.orgrsc.org Researchers are actively exploring different synthetic strategies to create dendrimers with varying densities and surface functionalities. rsc.orgnih.gov For example, by using different hydrosilylation and ω-alkenylation reagents, the openness of the dendritic structure can be controlled. rsc.orgnih.gov
Future research in this area is focused on:
Developing new synthetic routes : This includes exploring alternative reactions to the traditional Grignard reactions for introducing vinyl groups, which can sometimes be problematic. tandfonline.com Thiol-ene addition reactions are being investigated as a versatile method for the functionalization of this compound and the creation of hybrid carbosilane-thioether dendrimers. ineosopen.orgmdpi.com
Creating hybrid materials : this compound is used to create organic-inorganic hybrid materials. researchgate.nettrea.comgoogle.com This can involve incorporating this compound into polymer matrices or using it as a cross-linking agent. trea.comdicp.ac.cn These hybrid materials can exhibit a unique combination of properties, such as the mechanical strength of polymers and the thermal stability of inorganic materials. mdpi.com
Synthesizing heterometallic dendrimers : There is interest in creating dendrimers containing different metals to enhance their chemical and physical properties. acs.org
The exploration of these new dendritic and hybrid architectures based on this compound is expected to lead to the development of advanced materials with applications in catalysis, drug delivery, and materials science. rsc.orgresearchgate.net
Potential Applications in Nanoscale Devices and Molecular Electronics
This compound and its derivatives are being investigated for their potential use in the fabrication of nanoscale devices and as components in molecular electronics. avs.orgdiva-portal.org The ability to form self-assembled monolayers (SAMs) on various substrates is a key aspect of this research. avs.orgsemanticscholar.orgnih.gov SAMs created from organosilanes can be used to precisely control the surface properties of materials at the molecular level, which is essential for the development of advanced electronic and sensory devices. uni-tuebingen.demdpi.com
The vinyl groups of this compound offer reactive sites for further chemical modification, allowing for the attachment of other functional molecules. This makes it a versatile platform for creating complex molecular architectures on surfaces. Research is ongoing to understand the electron transport properties of molecules and molecular structures, with the goal of creating molecular wires, switches, and sensors. diva-portal.org
Q & A
Q. What are the standard methodologies for synthesizing tetravinylsilane, and how can purity be optimized?
this compound is typically synthesized via the reaction of silicon tetrachloride with vinyl Grignard reagents under controlled anhydrous conditions. Key steps include:
- Precursor preparation : Use high-purity silicon tetrachloride and vinyl magnesium bromide in a 1:4 molar ratio .
- Reaction control : Maintain temperatures below 0°C to prevent side reactions and ensure slow addition of Grignard reagents .
- Purification : Distillation under reduced pressure (boiling point: 130–131°C) with inert gas protection to minimize oxidation .
Purity can be verified via gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy, targeting >97% purity for experimental reproducibility .
Q. What characterization techniques are critical for verifying this compound’s structural and physicochemical properties?
- Refractive index : Measure using an Abbe refractometer (n<sup>20</sup>/D ≈ 1.461) to confirm molecular homogeneity .
- Density : Pycnometry at 25°C (0.8 g/mL) ensures consistency across batches .
- Spectroscopic analysis : FTIR to identify Si-C and C=C bonds (peaks at 1250 cm<sup>-1</sup> and 1640 cm<sup>-1</sup>, respectively) .
- Thermal stability : Differential scanning calorimetry (DSC) to monitor decomposition above 200°C .
Q. How is this compound utilized in fiber-reinforced polymer composites, and what interfacial adhesion mechanisms are involved?
this compound acts as a surface modifier for glass fibers via plasma polymerization. Methodology:
- Plasma deposition : Use RF pulsed plasma at 0.1–10 W power with this compound vapor .
- Interfacial bonding : Vinyl groups covalently bond to fiber surfaces, enhancing matrix adhesion in epoxy composites (confirmed via SEM and tensile testing) .
- Performance metrics : Modified fibers show 30–40% improvement in interlaminar shear strength in composites .
Advanced Research Questions
Q. How do plasma polymerization parameters (e.g., power, oxygen fraction) influence the optical and mechanical properties of this compound-derived films?
Methodological Note : Use ellipsometry for real-time thickness monitoring and nanoindentation (Oliver-Pharr method) to measure elastic modulus (5–10 GPa) .
Q. How can contradictions in spectroscopic data (e.g., NMR peak splitting) during this compound analysis be resolved?
- Hypothesis testing : Compare experimental NMR spectra with computational simulations (DFT-based predictions) to assign ambiguous peaks .
- Isotopic labeling : Use deuterated solvents to eliminate splitting artifacts from proton exchange .
- Cross-validation : Augment NMR with XPS to confirm silicon oxidation states (Si<sup>0</sup> vs. Si<sup>+4</sup>) .
Q. What experimental designs are recommended for analyzing this compound’s role in hybrid organic-inorganic material synthesis?
- Sol-gel integration : Hydrolyze this compound with TEOS (tetraethyl orthosilicate) in acidic conditions (pH 2–4) to form Si-O-Si networks .
- Kinetic studies : Monitor gelation time via rheometry and correlate with vinyl group retention (Raman spectroscopy) .
- Mechanical testing : Apply nanoindentation to measure hardness (0.5–1.5 GPa) and elastic modulus (10–15 GPa) .
Q. How should safety protocols be integrated into experimental workflows involving this compound?
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks (TLV®: Not established; treat as irritant) .
- PPE : Nitrile gloves and safety goggles mandatory; avoid latex due to permeation risks .
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are suitable for interpreting mechanical property variations in this compound-modified materials?
- ANOVA : Compare hardness/elastic modulus across ≥3 sample batches to identify significant outliers .
- Weibull analysis : Assess fracture toughness data for weakest-link failure modes .
- Error reporting : Include 95% confidence intervals for nanoindentation measurements (e.g., modulus = 8.2 ± 0.4 GPa) .
Q. How should researchers address discrepancies between computational models and experimental results in this compound studies?
- Parameter refinement : Adjust force fields in molecular dynamics simulations to better reflect Si-C bond polarization .
- Sensitivity analysis : Identify variables (e.g., solvent polarity) with the highest impact on model accuracy .
- Peer validation : Share datasets via repositories like Zenodo for independent verification .
Q. What are the best practices for structuring a research paper on this compound-based materials?
- Abstract : Highlight novelty (e.g., "First plasma-polymerized films with tunable bandgap").
- Methods : Detail synthesis parameters (e.g., "RF power: 3 W; O2 fraction: 0.3").
- Discussion : Contrast findings with prior work (e.g., "Higher modulus than TEOS-derived films due to crosslinking" ).
- Conclusion : Propose follow-up studies (e.g., "Investigate long-term stability under UV exposure") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
